

The Antiviral Spectrum of VV261: A Technical Guide

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Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

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Abstract

VV261 is a novel, orally bioavailable double prodrug of the nucleoside analog 4'-fluorouridine (4'-FU). Developed to improve the pharmacokinetic properties and chemical stability of its parent compound, **VV261** has demonstrated potent antiviral activity against a broad range of RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of **VV261**, its mechanism of action, and the experimental protocols used to determine its efficacy. The information presented is intended to support further research and development of this promising antiviral candidate.

Introduction

The emergence and re-emergence of viral pathogens present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. **VV261**, a double prodrug of 4'-fluorouridine, represents a promising development in this area. By masking the hydrophilic hydroxyl groups of 4'-FU, **VV261** exhibits enhanced oral absorption and metabolic stability, allowing for efficient delivery of the active antiviral agent. This document details the known antiviral activity of **VV261** and its parent compound, 4'-FU, against a variety of clinically significant viruses.

Antiviral Spectrum and Potency

VV261, through its active metabolite 4'-fluorouridine triphosphate (4'-FU-TP), has demonstrated a broad spectrum of antiviral activity. The following tables summarize the in vitro efficacy of **VV261** and its parent compound, 4'-FU, against various RNA viruses. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of **VV261**

Virus Family	Virus	Cell Line	EC50 (µM)
Arenaviridae	Lymphocytic Choriomeningitis Virus (LCMV)	Various	0.15[1]
Phenuiviridae	Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Various	0.89[1]
Orthomyxoviridae	Influenza Virus	-	Orally active inhibitor[1]

Table 2: In Vitro Antiviral Activity of 4'-Fluorouridine (4'-FU), the Parent Compound of **VV261**

Virus Family	Virus	Cell Line	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)
Arenaviridae	Lymphocytic Choriomeningitis Virus (LCMV)	A549	0.08-0.16[1]	>500[1]	3177.56 - 6559.96[1]
Vero	0.14[1]	>500[1]	>3571		
Lassa Virus	-	Active[1]	-	-	
Junin Virus	-	Active[1]	-	-	
Phenuiviridae	Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	A549	5.16[1]	>500[1]	96.94 - 384.25[1]
Huh-7	0.65[1]	>500[1]	>769		
Vero	2.96[1]	>500[1]	>169		
Coronaviridae	SARS-CoV-2 (various lineages)	Various	0.2 - 0.6[2]	>100[3]	>167 - >500
Pneumoviridae	Respiratory Syncytial Virus (RSV)	HEp-2	0.61 - 1.2[2]	250[4]	208 - 410
HAE	0.055	169[5]	>3072		
Paramyxoviridae	Nipah Virus (NiV)	-	Active[2]	-	-
Measles Virus (MeV)	-	Sub-micromolar activity[5]	-	-	

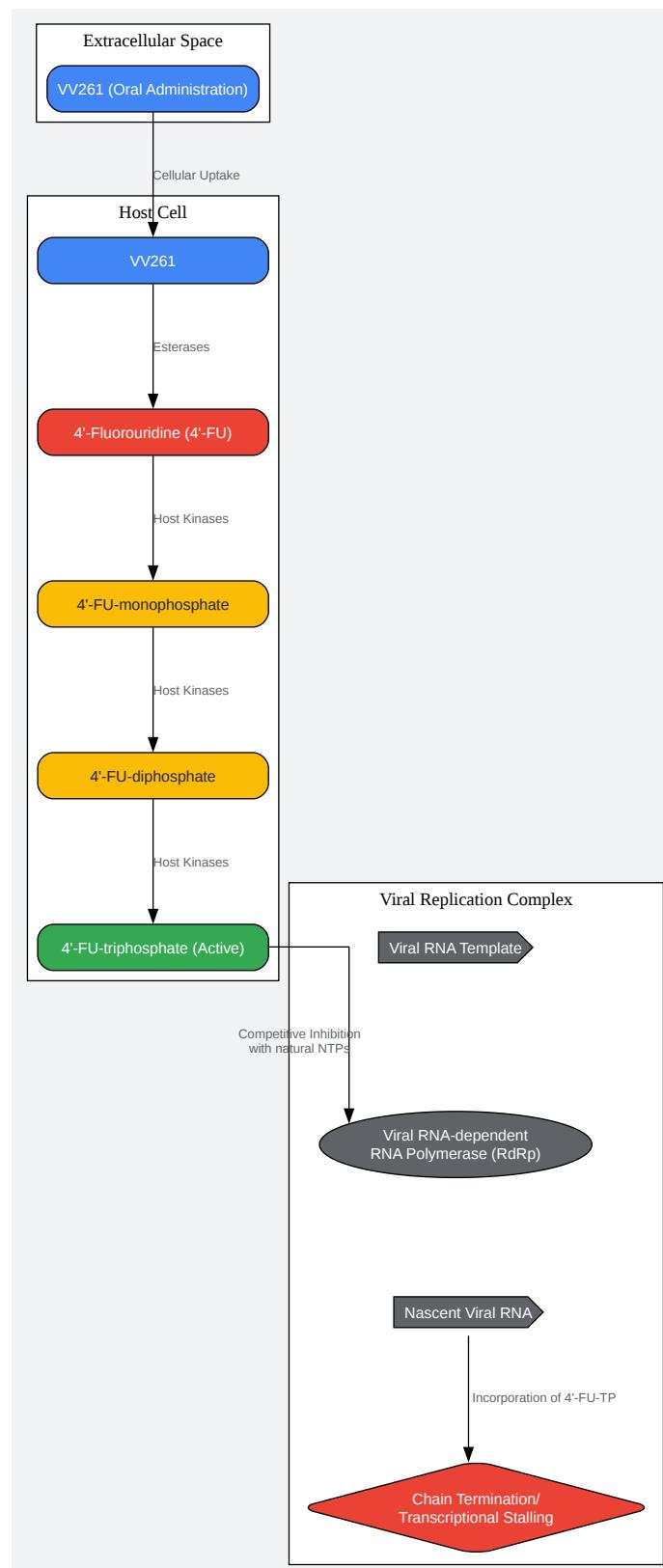
Human Parainfluenza Virus 3 (HPIV3)	-	Sub-micromolar activity[5]	-	-	-
Sendai Virus (SeV)	-	Sub-micromolar activity[5]	-	-	-
Rhabdoviridae	Vesicular Stomatitis Virus (VSV)	-	Sub-micromolar activity[4]	-	-
Rabies Virus (RabV)	-	Sub-micromolar activity[4]	-	-	-
Orthomyxoviridae	Influenza A and B Viruses	HAE	Nanomolar to sub-micromolar	468[6]	High
Togaviridae	Chikungunya Virus (CHIKV)	U-2 OS	3.89[7]	>2000[7]	>514
Mayaro Virus (MAYV)	U-2 OS	~1.2 - 3.7[7]	>2000[7]	>540 - >1667	
O'nyong-nyong Virus (ONNV)	U-2 OS	~1.2 - 3.7[7]	>2000[7]	>540 - >1667	
Ross River Virus (RRV)	U-2 OS	~1.2 - 3.7[7]	>2000[7]	>540 - >1667	
Sindbis Virus (SINV)	U-2 OS	~12 - 35[7]	>2000[7]	>57 - >167	
Semliki Forest Virus (SFV)	U-2 OS	~12 - 35[7]	>2000[7]	>57 - >167	

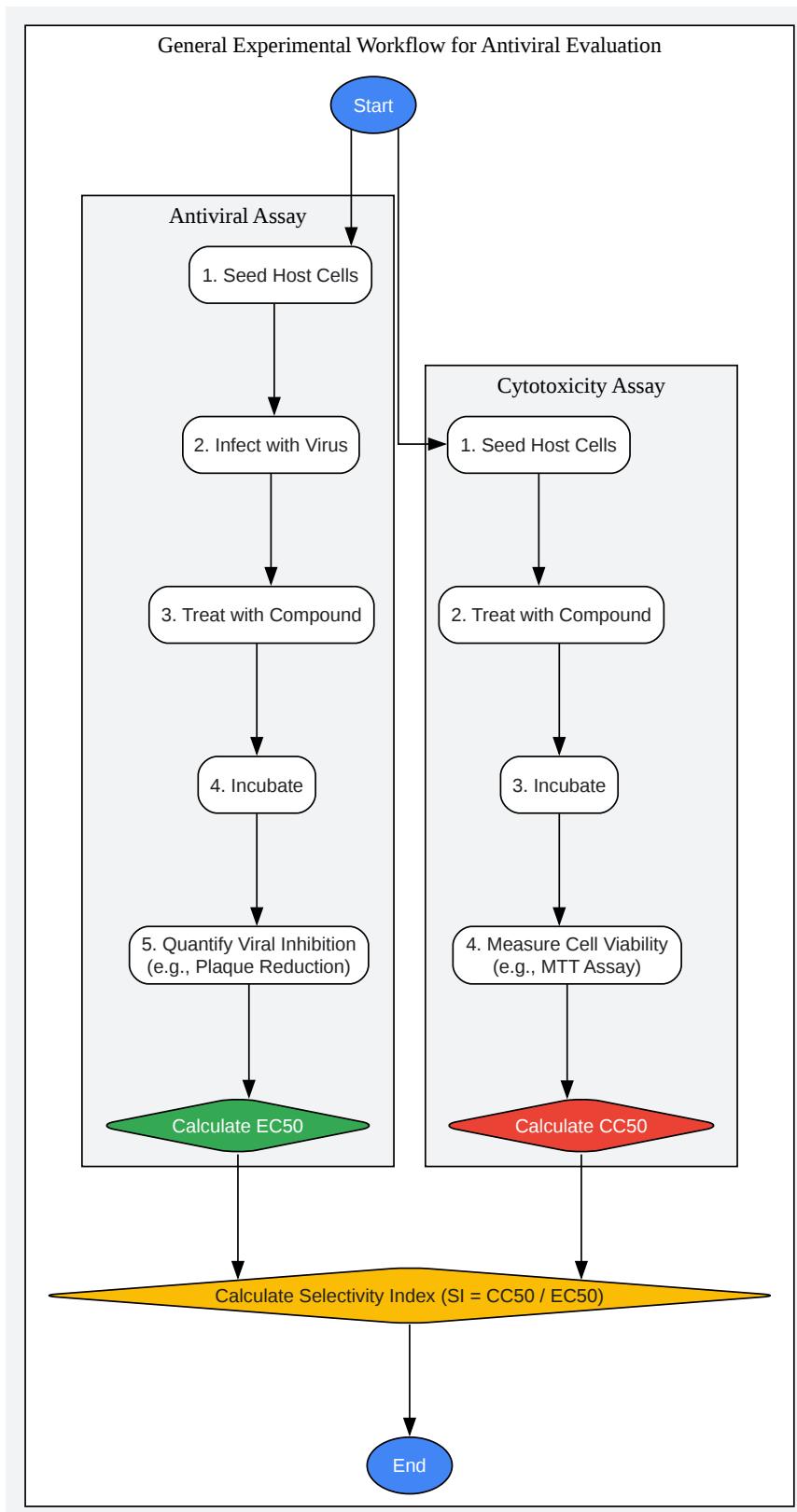
Picornaviridae	Enteroviruses (CV-A10, CV-A16, CV-A6, CV-A7, CV-B3, EV-A71, EV-A89, EV-D68, Echo 6)	Various	0.43 - 1.08[3]	>100[3]	>92 - >232

Mechanism of Action

VV261 is a prodrug that is metabolized to the active nucleoside analog, 4'-fluorouridine. This active compound is subsequently phosphorylated by host cell kinases to its triphosphate form, 4'-fluorouridine triphosphate (4'-FU-TP). 4'-FU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.

The incorporation of 4'-FU-TP into the nascent viral RNA chain leads to the termination of RNA synthesis. The precise mechanism of termination can vary depending on the viral polymerase, with some viruses exhibiting immediate chain termination while others show delayed stalling of the polymerase. This disruption of viral genome replication ultimately inhibits the production of new viral particles.



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